Enhanced Lipophilicity
The target compound exhibits a computed XLogP3-AA value of 3.1 [1], which is higher than the predicted logP for the non-chlorinated analog 1-benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9). While no experimental logP is available for the comparator, the presence of a chlorine atom in the target compound is known to increase lipophilicity, which can enhance membrane permeability and influence pharmacokinetic profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 (computed XLogP3-AA) |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazolo[4,3-c]pyridine (CAS 41373-11-9) - logP not available; structurally lacks chlorine |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; chlorine substitution typically increases logP by ~0.5-1.0 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability in cellular assays, making this compound a preferred intermediate for designing cell-permeable kinase inhibitors.
- [1] PubChem. 2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine. CID 122170254. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/122170254 (Accessed April 15, 2026). View Source
- [2] Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Synthesis, 12(4), 403-416. View Source
